2-hydroxy-N-methyl-N-(2-oxoethyl)acetamide

Catalog No.
S13054309
CAS No.
M.F
C5H9NO3
M. Wt
131.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-hydroxy-N-methyl-N-(2-oxoethyl)acetamide

Product Name

2-hydroxy-N-methyl-N-(2-oxoethyl)acetamide

IUPAC Name

2-hydroxy-N-methyl-N-(2-oxoethyl)acetamide

Molecular Formula

C5H9NO3

Molecular Weight

131.13 g/mol

InChI

InChI=1S/C5H9NO3/c1-6(2-3-7)5(9)4-8/h3,8H,2,4H2,1H3

InChI Key

HOWZNCWCGQNOHV-UHFFFAOYSA-N

Canonical SMILES

CN(CC=O)C(=O)CO

2-hydroxy-N-methyl-N-(2-oxoethyl)acetamide is a chemical compound characterized by its molecular formula C5H9NO3C_5H_9NO_3 and a molar mass of approximately 131.13 g/mol. It features a hydroxyl group, a methyl group, and an acetamide functional group, making it a derivative of acetamide with potential applications in medicinal chemistry. The compound's structure includes a 2-oxoethyl side chain, which may influence its reactivity and biological properties.

The reactivity of 2-hydroxy-N-methyl-N-(2-oxoethyl)acetamide can be explored through various chemical transformations. It can undergo:

  • Acylation: The compound can react with acyl chlorides to form more complex derivatives.
  • Esterification: Reaction with alcohols can yield esters, which are important in organic synthesis.
  • Amidation: It can participate in amidation reactions, forming new amide bonds with various amines.

These reactions are facilitated by the presence of the hydroxyl and amide functional groups, which can act as nucleophiles or electrophiles depending on the reaction conditions.

Research indicates that compounds similar to 2-hydroxy-N-methyl-N-(2-oxoethyl)acetamide exhibit various biological activities. These may include:

  • Antimicrobial properties: Certain derivatives have shown effectiveness against bacteria and fungi.
  • Enzyme inhibition: Some studies suggest potential as inhibitors for enzymes like butyrylcholinesterase, which is relevant in treating neurodegenerative diseases .
  • Antioxidant activity: The presence of hydroxyl groups often correlates with antioxidant properties, which can protect cells from oxidative stress.

The synthesis of 2-hydroxy-N-methyl-N-(2-oxoethyl)acetamide can be achieved through several methods:

  • Direct Acylation: Starting from N-methylacetamide and reacting it with chloroacetyl chloride under basic conditions yields the desired product with high efficiency.
  • Hydrolysis of N-Methyl Derivatives: Hydrolysis of N-methyl derivatives of acetic acid followed by treatment with appropriate reagents can also produce this compound.
  • Multi-step Synthesis: Utilizing intermediates such as N-acetylisatin and other amines through condensation reactions can lead to complex derivatives that include the target compound as a product .

2-hydroxy-N-methyl-N-(2-oxoethyl)acetamide has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for drug development targeting neurological disorders.
  • Agriculture: Its antimicrobial properties could be harnessed for agricultural applications to protect crops from pathogens.
  • Chemical Synthesis: This compound can act as a building block in organic synthesis for more complex molecules.

Studies on the interactions of 2-hydroxy-N-methyl-N-(2-oxoethyl)acetamide with biological targets are crucial for understanding its mechanism of action. Interaction studies typically focus on:

  • Binding Affinity: Evaluating how well the compound binds to specific enzymes or receptors.
  • Molecular Docking Studies: Computational methods help predict how the compound interacts at the molecular level with biological macromolecules.
  • In vitro Assays: Laboratory tests assessing the biological effects on cell lines or isolated enzymes provide insights into its pharmacological potential.

Several compounds share structural similarities with 2-hydroxy-N-methyl-N-(2-oxoethyl)acetamide. Here’s a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
2-Hydroxy-N-methylacetamideHydroxyl and methyl groupsLacks the 2-oxoethyl side chain
N,N-DimethylacetamideTwo methyl groups on nitrogenNo hydroxyl group
1-(3-Hydroxyazetidin-1-yl)ethanoneContains a cyclic structureDifferent ring system
2-Hydroxy-1-morpholinoethanoneMorpholine ring presentContains a morpholine moiety
N,N-Bis(2-hydroxyethyl)dodecanamideDodecanamide backboneLonger carbon chain

The presence of both hydroxyl and 2-oxoethyl groups in 2-hydroxy-N-methyl-N-(2-oxoethyl)acetamide distinguishes it from these similar compounds, potentially enhancing its solubility and reactivity in biological systems.

XLogP3

-1.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

131.058243149 g/mol

Monoisotopic Mass

131.058243149 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-10-2024

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